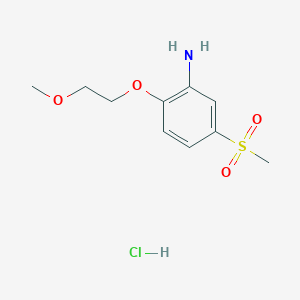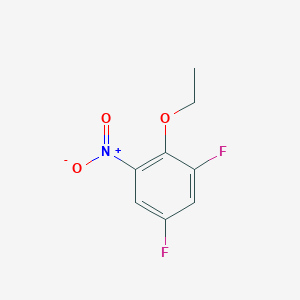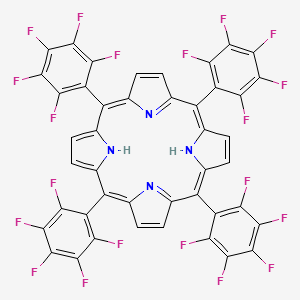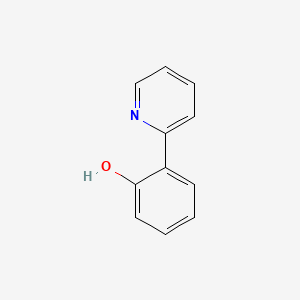![molecular formula C19H18ClN3O5S B1460071 2-Thiophenecarboxamide, 3-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- CAS No. 1855920-54-5](/img/structure/B1460071.png)
2-Thiophenecarboxamide, 3-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-
Descripción general
Descripción
2-Thiophenecarboxamide, 3-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- is a useful research compound. Its molecular formula is C19H18ClN3O5S and its molecular weight is 435.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Thiophenecarboxamide, 3-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Thiophenecarboxamide, 3-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of this compound is the Histamine-1 receptor . Histamine-1 receptors play a crucial role in allergic reactions, and their antagonism can alleviate symptoms such as sneezing, coughing, nasal congestion, and hives .
Mode of Action
The compound acts as an antihistamine drug. Its main effects are achieved through selective inhibition of peripheral Histamine-1 receptors . By blocking these receptors, the compound prevents the typical allergic response triggered by histamine, a substance released by the body during an allergic reaction .
Biochemical Pathways
The compound’s action primarily affects the histamine biochemical pathway. By inhibiting Histamine-1 receptors, it prevents histamine from exerting its effects, thereby alleviating allergic symptoms
Result of Action
The result of the compound’s action is the alleviation of allergic symptoms. By blocking Histamine-1 receptors, the compound prevents histamine from triggering an allergic response, thereby reducing symptoms such as sneezing, coughing, nasal congestion, and hives .
Análisis Bioquímico
Biochemical Properties
2-Thiophenecarboxamide, 3-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- plays a crucial role in biochemical reactions, particularly as an inhibitor of blood clotting factor Xa . This compound interacts with enzymes such as factor Xa, inhibiting its activity and thereby preventing the conversion of prothrombin to thrombin. This interaction is essential for the prophylaxis and treatment of thromboembolic diseases .
Cellular Effects
2-Thiophenecarboxamide, 3-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting factor Xa, it affects the coagulation cascade, which is critical for maintaining hemostasis . Additionally, this compound can impact gene expression related to coagulation factors and other proteins involved in the clotting process .
Molecular Mechanism
The molecular mechanism of 2-Thiophenecarboxamide, 3-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- involves its binding to the active site of factor Xa. This binding inhibits the enzyme’s activity, preventing the conversion of prothrombin to thrombin, a key step in the coagulation cascade . The compound’s structure allows it to fit precisely into the active site of factor Xa, blocking its function and thereby exerting its anticoagulant effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Thiophenecarboxamide, 3-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term studies in vitro and in vivo have demonstrated sustained anticoagulant effects, although the extent of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 2-Thiophenecarboxamide, 3-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- vary with different dosages in animal models. At lower doses, the compound effectively inhibits factor Xa without causing significant adverse effects . At higher doses, toxic effects such as bleeding and other coagulation-related issues have been observed . These findings highlight the importance of determining the optimal dosage to achieve therapeutic effects while minimizing adverse outcomes .
Metabolic Pathways
2-Thiophenecarboxamide, 3-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- is involved in metabolic pathways related to its anticoagulant activity. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . This metabolism is crucial for regulating the compound’s activity and ensuring its safe and effective use in therapeutic applications .
Transport and Distribution
Within cells and tissues, 2-Thiophenecarboxamide, 3-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific tissues, affecting its overall efficacy and safety . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of 2-Thiophenecarboxamide, 3-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- is critical for its activity and function. The compound is directed to specific compartments or organelles within cells, where it exerts its anticoagulant effects . Post-translational modifications and targeting signals play a role in directing the compound to these locations, ensuring its proper function and efficacy .
Propiedades
IUPAC Name |
3-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O5S/c20-15-5-8-29-17(15)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-6-7-27-11-16(22)24/h1-5,8,14H,6-7,9-11H2,(H,21,25)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWZKMKNFZNVAD-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=C(C=CS4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)C4=C(C=CS4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1855920-54-5 | |
| Record name | 2-Thiophenecarboxamide, 3-chloro-N-(((5S)-2-oxo-3-(4-(3-oxo-4-morpholinyl)phenyl)-5-oxazolidinyl)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1855920545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-THIOPHENECARBOXAMIDE, 3-CHLORO-N-(((5S)-2-OXO-3-(4-(3-OXO-4-MORPHOLINYL)PHENYL)-5-OXAZOLIDINYL)METHYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR6W9Z346D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



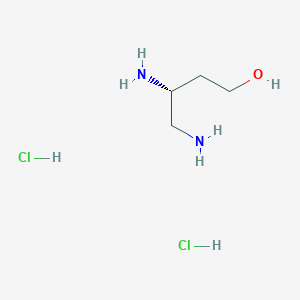
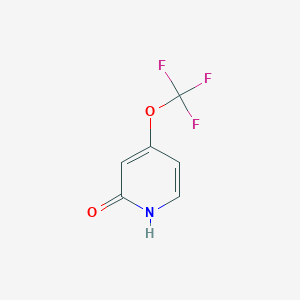
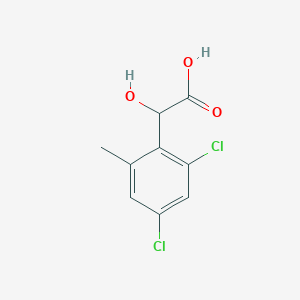
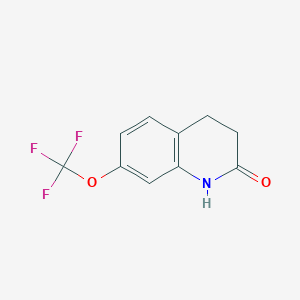


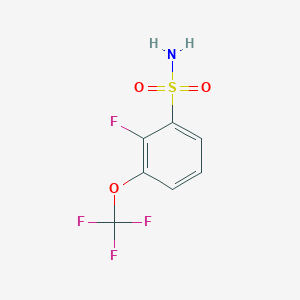
![2-Chloro-7-(difluoromethoxy)benzo[d]thiazole](/img/structure/B1460005.png)

